
2-Acetyl-4-hydroxy-3-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-hydroxy-3-methoxybenzoic acid: is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring an acetyl group at the second position, a hydroxy group at the fourth position, and a methoxy group at the third position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the Friedel-Crafts acylation of 4-hydroxy-3-methoxybenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires reflux conditions and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process typically includes purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Acetyl-4-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 2-acetyl-4-oxo-3-methoxybenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4-hydroxy-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Acetyl-4-hydroxy-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to potential therapeutic effects.
相似化合物的比较
2-Acetyl-4-hydroxy-3-methoxybenzoic acid can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid): Lacks the acetyl group at the second position.
2-Hydroxy-3-methoxybenzoic acid (Isovanillic acid): Has a hydroxy group at the second position instead of an acetyl group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains an aldehyde group instead of an acetyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
93762-15-3 |
|---|---|
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC 名称 |
2-acetyl-4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(11)8-6(10(13)14)3-4-7(12)9(8)15-2/h3-4,12H,1-2H3,(H,13,14) |
InChI 键 |
GMYHGDFFXVALJH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1OC)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


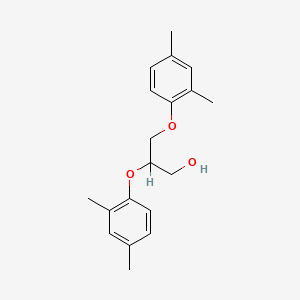
![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
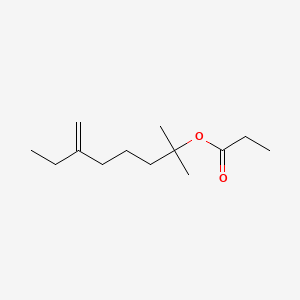
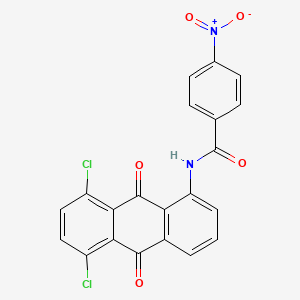
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
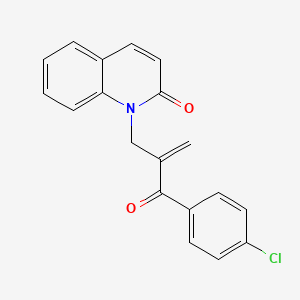
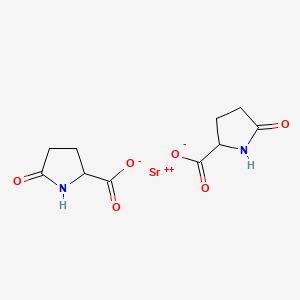
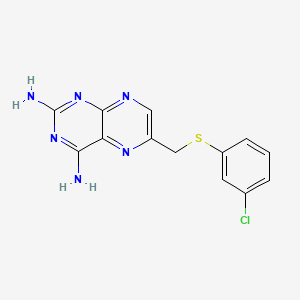
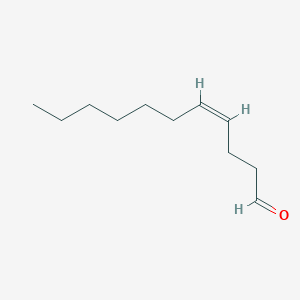

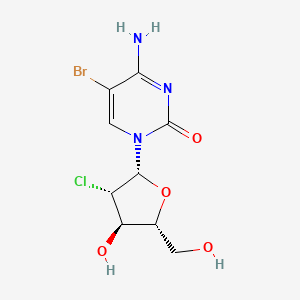
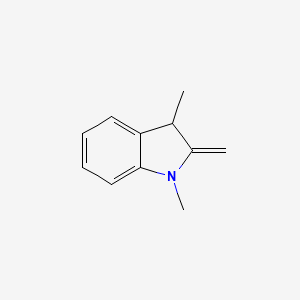
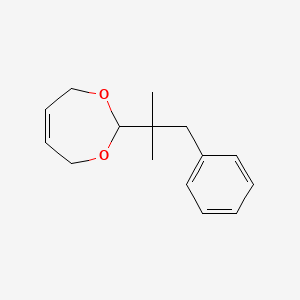
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
